4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
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Description
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C17H19ClF2N4 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.1266306 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrimidine intermediates. The presence of the 5-chloro-2-methylphenyl group is crucial for enhancing the biological activity of the compound. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it has been identified as a potential inhibitor of certain tyrosine kinases, which are critical in cell signaling pathways related to cancer progression and other diseases.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of angiogenesis, mediated through the downregulation of vascular endothelial growth factor (VEGF) signaling pathways.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine ring enhance its efficacy against bacterial strains.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrimidine compounds, including our target compound. It was found to be 1.4-fold more potent than standard drugs like sunitinib in inhibiting VEGFR-2 activity .
- Antimicrobial Testing : In vitro tests conducted on synthesized derivatives indicated that compounds similar to this compound exhibited moderate to excellent antimicrobial activities against both Gram-positive and Gram-negative bacteria .
Data Tables
Biological Activity | IC50 (µM) | Comparison Compound | Notes |
---|---|---|---|
VEGFR-2 Inhibition | 0.8 | Sunitinib (1.1) | Potent inhibitor |
Antimicrobial Activity | 5.0 | Amoxicillin (10) | Effective against resistant strains |
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF2N4/c1-11-3-4-13(18)9-15(11)23-5-7-24(8-6-23)16-10-14(17(19)20)21-12(2)22-16/h3-4,9-10,17H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFHCZVEWMLRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.